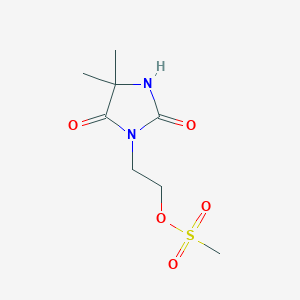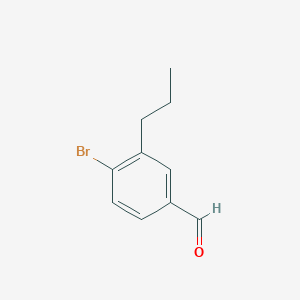
4-Bromo-3-propylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-propylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a propyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3-propylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-propylbenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The propyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride (C3H7Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo a Suzuki coupling reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Palladium-catalyzed Suzuki coupling in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-Bromo-3-propylbenzoic acid.
Reduction: 4-Bromo-3-propylbenzyl alcohol.
Substitution: Various biaryl derivatives depending on the boronic acid used.
Applications De Recherche Scientifique
4-Bromo-3-propylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-propylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions
In biological systems, the compound may interact with enzymes that catalyze reactions involving aldehydes. The propyl group and bromine atom can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
4-Bromo-3-propylbenzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Propylbenzaldehyde: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions like Suzuki coupling.
4-Propylbenzaldehyde: Lacks the bromine atom, similar to 3-propylbenzaldehyde, but with the propyl group at a different position, affecting its reactivity and physical properties.
The presence of both the bromine atom and the propyl group in this compound makes it unique, offering a combination of reactivity and hydrophobicity that can be advantageous in various chemical and biological applications.
Propriétés
Numéro CAS |
254745-39-6 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
4-bromo-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-7H,2-3H2,1H3 |
Clé InChI |
ZFBAFYOQOUKSOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


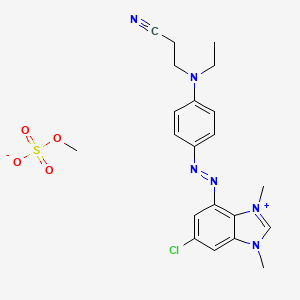

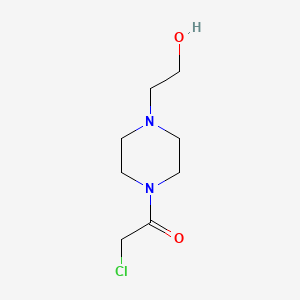
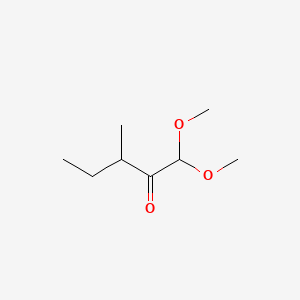
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
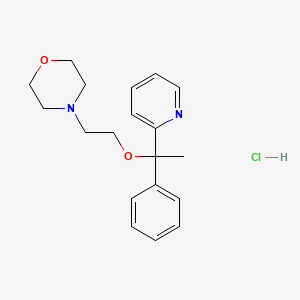
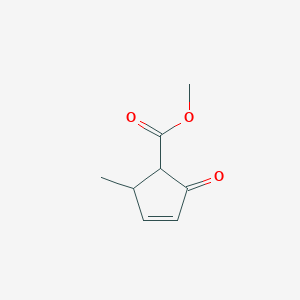
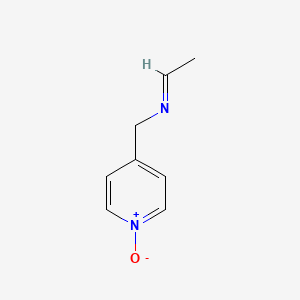
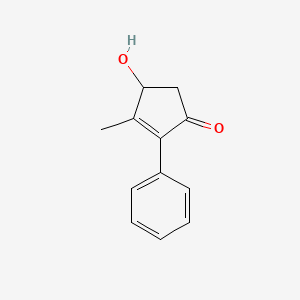
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
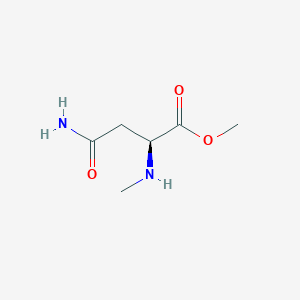
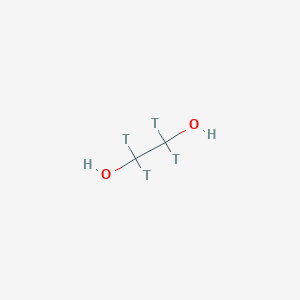
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
